1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene
Description
1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene is a bicyclic organic compound featuring a fluoromethyl substituent at the 1-position of the bicyclo[2.2.2]oct-2-ene framework. The bicyclo[2.2.2]octene core consists of three fused six-membered rings, creating a rigid, highly strained structure with unique reactivity .
Properties
CAS No. |
90014-01-0 |
|---|---|
Molecular Formula |
C9H13F |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
1-(fluoromethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H13F/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,8H,2-3,5-7H2 |
InChI Key |
VFDYVHNIOLVLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=C2)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves the fluorination of bicyclo[2.2.2]oct-2-ene. One common method is the reaction of bicyclo[2.2.2]oct-2-ene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or amines in an organic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxymethyl or aminomethyl derivatives.
Scientific Research Applications
1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions, where the fluoromethyl group acts as a probe.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene exerts its effects depends on the specific application. In biological systems, the fluoromethyl group can interact with enzymes or receptors, altering their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Core Structure and Substituent Effects
Base Compound : Bicyclo[2.2.2]oct-2-ene (C₈H₁₂, MW 108.18, CAS 931-64-6) lacks substituents, exhibiting high ring strain and reactivity in isomerization and fragmentation reactions . Its thermal rearrangement to bicyclo[4.2.0]oct-2-ene or fragmentation to cyclohexadiene highlights its instability under heat .
1-Substituted Derivatives :
- 1-Methoxy-bicyclo[2.2.2]oct-2-ene (C₉H₁₄O, MW 138.21, CAS 25489-02-5): The methoxy group donates electron density via resonance, stabilizing the bicyclic core and altering regioselectivity in electrophilic additions. This derivative is synthesized via methoxylation of the parent compound .
- 1-(Bromomethyl)-bicyclo[2.2.2]octane (C₉H₁₅Br, MW 203.12, CAS 1935423-45-2): The bromomethyl substituent introduces steric bulk and serves as a leaving group in nucleophilic substitutions. Unlike the unsaturated oct-2-ene, this saturated analog has reduced strain but lower reactivity toward cycloadditions .
- 5-Methyl-bicyclo[2.2.2]oct-2-ene (C₉H₁₄, MW 122.21, CAS 14803-42-0): Methyl substitution at the 5-position minimally affects ring strain but increases hydrophobicity, impacting solubility and biological interactions .
Key Differences :
Electronic Effects: Fluorine’s electronegativity in 1-(fluoromethyl) withdraws electron density, contrasting with methoxy’s electron donation.
Steric Profile : The fluoromethyl group (van der Waals radius ~1.47 Å) is smaller than bromomethyl (~1.85 Å), reducing steric hindrance in reactions .
Thermal Stability : Unsaturated derivatives (e.g., oct-2-ene) are more prone to isomerization than saturated analogs (e.g., octane) due to ring strain .
Common Strategies :
- Diels-Alder Cycloaddition : Used to construct the bicyclo[2.2.2]octene core. For example, maleic anhydride reacts with 2H-pyran-2-one to form tetracarboxylic dianhydrides .
- Functionalization Post-Synthesis : Methoxy and bromomethyl derivatives are introduced via nucleophilic substitution or oxidation of preformed bicyclic intermediates .
Challenges in Fluoromethylation: Fluorine’s high reactivity necessitates specialized reagents (e.g., Selectfluor®) or protective group strategies.
Physicochemical Properties
Notes:
Reactivity Trends :
- Electrophilic Additions : The oct-2-ene double bond undergoes regioselective additions. Fluorine’s electron-withdrawing effect may direct attacks to the less substituted carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
